1H-Pyrrole-2,3-dimethanol, 2,5-dihydro-1-methyl-
CAS No.: 53365-59-6
Cat. No.: VC17558977
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53365-59-6 |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | [3-(hydroxymethyl)-1-methyl-2,5-dihydropyrrol-2-yl]methanol |
| Standard InChI | InChI=1S/C7H13NO2/c1-8-3-2-6(4-9)7(8)5-10/h2,7,9-10H,3-5H2,1H3 |
| Standard InChI Key | YUTQWWDXLHKSAM-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC=C(C1CO)CO |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, [3-(hydroxymethyl)-1-methyl-2,5-dihydropyrrol-2-yl]methanol, reflects its bicyclic structure. The pyrrole ring is partially hydrogenated at positions 2 and 5, reducing aromaticity and increasing conformational flexibility. Key structural features include:
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Methyl group at the 1-position, enhancing steric bulk and influencing electronic properties.
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Hydroxymethyl groups (-CH2OH) at positions 2 and 3, enabling hydrogen bonding and participation in redox reactions.
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Molecular formula: C7H13NO2, with a molecular weight of 143.18 g/mol .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 53365-59-6 |
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | [3-(hydroxymethyl)-1-methyl-2,5-dihydropyrrol-2-yl]methanol |
| SMILES | CN1CC=C(C1CO)CO |
| InChI Key | YUTQWWDXLHKSAM-UHFFFAOYSA-N |
Stereochemical Considerations
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via nucleophilic addition and reduction steps:
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Methylpyrrole Formylation: 1-Methyl-2,5-dihydro-1H-pyrrole reacts with formaldehyde under basic conditions, forming a hydroxymethyl intermediate .
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Reductive Stabilization: Sodium borohydride (NaBH4) reduces unstable aldehyde intermediates to the stable dimethanol derivative.
Key Reaction:
Industrial Scalability
Continuous flow reactors optimize yield (≥85%) and purity (≥98%) by maintaining precise temperature (50–60°C) and pressure (1–2 atm). Catalysts like Amberlyst-15 enhance reaction rates while minimizing byproducts.
Reactivity and Functionalization
Oxidation Reactions
The hydroxymethyl groups oxidize to carbonyls using potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4), yielding diketones or keto-alcohols :
Reduction Pathways
Lithium aluminum hydride (LiAlH4) reduces the compound to 1-methyl-2,5-dihydropyrrole-2,3-diyldimethanol, though this is less common due to pre-existing hydroxyl groups .
Substitution Reactions
Thionyl chloride (SOCl2) converts hydroxyl groups to chlorides, enabling nucleophilic displacement with amines or thiols:
Biological Activity and Applications
Case Study: Cytokine Inhibition
In lipopolysaccharide-stimulated human PBMCs, analog 2a (structurally related) reduced IL-6 and TNF-α production by 40–60% at 10 μM .
Industrial Applications
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Polymer Chemistry: Serves as a crosslinker in epoxy resins, improving thermal stability (Tg ↑ 15°C).
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Coordination Chemistry: Chelates transition metals (e.g., Cu²⁺) for catalytic applications .
Comparison with Structural Analogs
Pyrrole-2,5-Dimethanol (CAS 6249-04-3)
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Aromatic ring: Fully unsaturated, increasing rigidity.
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Lower solubility: Lacks methyl group, reducing hydrophobic interactions .
5-Methyl-1-Phenyl Analogs (CID 152836)
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